

An In-depth Technical Guide to 2,6-Dibromobenzothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromobenzothiazole

Cat. No.: B1326401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **2,6-dibromobenzothiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Core Chemical Properties

2,6-Dibromobenzothiazole is a brominated derivative of benzothiazole. The introduction of two bromine atoms onto the benzothiazole core significantly influences its chemical reactivity and potential biological activity. A summary of its key chemical properties is presented below.

Property	Value
Molecular Formula	C ₇ H ₃ Br ₂ NS
Molecular Weight	292.98 g/mol
Melting Point	118-121 °C[1][2]
Boiling Point	352.5 °C at 760 mmHg (Predicted)[1]
Appearance	Off-white to yellow solid[2]
Purity	99.3-99.4% (as synthesized in cited patent)
Mass Spectrum (m/z)	293 (M ⁺)
¹ H NMR (DMSO, 300MHz) δ	8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H)

Molecular Structure

The structure of **2,6-dibromobenzothiazole** consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.

Structure:

Note: This is a simplified 2D representation. The actual bond lengths and angles are not available from public crystallographic databases at the time of this writing.

Experimental Protocols

Synthesis of 2,6-Dibromobenzothiazole

A detailed and efficient one-pot synthesis of **2,6-dibromobenzothiazole** has been reported.[3] This method utilizes N-bromosuccinimide as the brominating agent and titanium dioxide as a catalyst.

Materials:

- Benzothiazole

- Chloroform (CHCl_3)
- N-bromosuccinimide (NBS)
- Titanium dioxide (TiO_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Isopropanol

Procedure:

- Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.
- Heat the mixture to 45-55 °C with stirring to initiate reflux.
- Add 0.2-0.23 mol of N-bromosuccinimide and 0.001-0.02 mol of titanium dioxide to the reaction mixture in one portion.
- Continue the reaction under reflux for 9-15 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture.
- Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure to obtain a light yellow solid.
- Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of **2,6-dibromobenzothiazole**.

The reported yield for this process is in the range of 74.4% to 76.9%, with a purity of 99.3% to 99.4%.^[3]

Proposed Analytical Method for Purity Assessment

While a specific, validated HPLC or GC-MS method for **2,6-dibromobenzothiazole** is not readily available in the literature, a standard reverse-phase HPLC method can be developed for purity analysis and impurity profiling.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).

Mobile Phase:

- A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for the analysis of benzothiazole derivatives.

Proposed Gradient:

- Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.

Detection:

- UV detection at a wavelength determined by the UV spectrum of **2,6-dibromobenzothiazole** (typically in the range of 254-320 nm).

Sample Preparation:

- Dissolve a known concentration of the **2,6-dibromobenzothiazole** sample in a suitable solvent such as acetonitrile or methanol.

This proposed method would require validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of **2,6-dibromobenzothiazole**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2,6-dibromobenzothiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. angenechemical.com [angenechemical.com]
- 2. 2,6-DIBROMOBENZOTHIAZOLE | 408328-13-2 [amp.chemicalbook.com]
- 3. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromobenzothiazole: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326401#2-6-dibromobenzothiazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com